molecular formula C14H15NO4S2 B8040562 N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide

N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide

Cat. No.: B8040562
M. Wt: 325.4 g/mol
InChI Key: ZHCOAIZMZOTLCL-UHFFFAOYSA-N
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Description

N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS can yield brominated sulfonamides .

Mechanism of Action

The mechanism of action of N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-N-methylbenzenesulfonamide
  • N-(benzenesulfonylmethyl)-N-ethylbenzenesulfonamide
  • N-(benzenesulfonylmethyl)-N-propylbenzenesulfonamide

Uniqueness

N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides .

Properties

IUPAC Name

N-(benzenesulfonylmethyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-15(21(18,19)14-10-6-3-7-11-14)12-20(16,17)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCOAIZMZOTLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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